Cas no 1511986-28-9 (1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene)

1-Fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene is a specialized aromatic isocyanate compound featuring a cyclopropyl isocyanate group and a fluorine substituent on the benzene ring. Its unique structure combines reactivity from the isocyanate functionality with steric and electronic modulation provided by the cyclopropyl and fluoro-methyl groups. This compound is particularly valuable in synthetic organic chemistry for the preparation of ureas, carbamates, and other isocyanate-derived adducts, where controlled reactivity and selectivity are required. The presence of the fluorine atom enhances stability and can influence the electronic properties of intermediates, making it useful in pharmaceuticals, agrochemicals, and advanced material synthesis. Its structural features enable precise modifications in target molecules.
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene structure
1511986-28-9 structure
Product name:1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene
CAS No:1511986-28-9
MF:C11H10FNO
Molecular Weight:191.201606273651
CID:5895129
PubChem ID:83808590

1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene 化学的及び物理的性質

名前と識別子

    • 1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene
    • EN300-1853097
    • 1511986-28-9
    • インチ: 1S/C11H10FNO/c1-8-2-3-10(12)9(6-8)11(4-5-11)13-7-14/h2-3,6H,4-5H2,1H3
    • InChIKey: QMHULYKTQXQAAQ-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C)C=C1C1(CC1)N=C=O

計算された属性

  • 精确分子量: 191.074642105g/mol
  • 同位素质量: 191.074642105g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 269
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.4Ų
  • XLogP3: 3.5

1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1853097-0.25g
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene
1511986-28-9
0.25g
$906.0 2023-09-18
Enamine
EN300-1853097-1.0g
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene
1511986-28-9
1g
$986.0 2023-05-26
Enamine
EN300-1853097-10.0g
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene
1511986-28-9
10g
$4236.0 2023-05-26
Enamine
EN300-1853097-10g
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene
1511986-28-9
10g
$4236.0 2023-09-18
Enamine
EN300-1853097-5g
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene
1511986-28-9
5g
$2858.0 2023-09-18
Enamine
EN300-1853097-0.5g
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene
1511986-28-9
0.5g
$946.0 2023-09-18
Enamine
EN300-1853097-2.5g
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene
1511986-28-9
2.5g
$1931.0 2023-09-18
Enamine
EN300-1853097-1g
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene
1511986-28-9
1g
$986.0 2023-09-18
Enamine
EN300-1853097-0.05g
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene
1511986-28-9
0.05g
$827.0 2023-09-18
Enamine
EN300-1853097-0.1g
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene
1511986-28-9
0.1g
$867.0 2023-09-18

1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene 関連文献

1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzeneに関する追加情報

1-Fluoro-2-(1-Isocyanatocyclopropyl)-4-Methylbenzene: A Comprehensive Overview

1-Fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene is a highly specialized organic compound with the CAS number 1511986-28-9. This compound belongs to the class of aromatic compounds, characterized by its benzene ring structure and the presence of a fluoro group, an isocyanatocyclopropyl substituent, and a methyl group. The combination of these functional groups makes this compound unique in terms of its chemical properties, reactivity, and potential applications.

The synthesis of 1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene involves a series of intricate organic reactions. Researchers have employed various methodologies to achieve this compound, including Friedel-Crafts alkylation, nucleophilic substitution, and coupling reactions. The use of transition metal catalysts has been particularly effective in enhancing the efficiency and selectivity of these reactions. Recent advancements in catalytic systems have enabled the production of this compound with higher purity and yield, making it more accessible for industrial and research purposes.

One of the most notable features of 1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene is its reactivity towards nucleophilic attack. The isocyanato group (-NCO) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This property has been exploited in the development of novel materials, including polyurethanes and other high-performance polymers. The methyl group on the benzene ring further enhances the compound's stability and compatibility with various solvents, making it suitable for a wide range of applications.

Recent studies have highlighted the potential of 1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene in drug discovery and biotechnology. Its unique structure allows for selective interactions with biological molecules, making it a promising candidate for designing new pharmaceutical agents. Researchers have also explored its use as a building block for constructing complex molecular architectures, such as dendrimers and nanomaterials.

In terms of environmental impact, 1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene has been shown to degrade under specific conditions, reducing its persistence in the environment. However, further research is needed to fully understand its ecological effects and develop sustainable methods for its production and disposal.

The commercialization of 1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene has been driven by its versatility and performance in various industries. Its applications span across materials science, pharmaceuticals, and specialty chemicals. As demand for high-performance materials continues to grow, this compound is expected to play an increasingly important role in both academic research and industrial production.

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